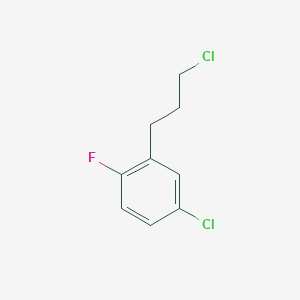

1-Chloro-3-(3-chloropropyl)-4-fluorobenzene

説明

1-Chloro-3-(3-chloropropyl)-4-fluorobenzene (CAS: 1804076-34-3) is a halogenated aromatic compound with the molecular formula C₉H₈Cl₂F. Its structure features a benzene ring substituted with chlorine at position 1, a 3-chloropropyl chain at position 3, and fluorine at position 2. This compound is likely synthesized via alkylation or nucleophilic substitution reactions, as evidenced by analogous methods for similar chloropropyl-substituted aromatics .

特性

分子式 |

C9H9Cl2F |

|---|---|

分子量 |

207.07 g/mol |

IUPAC名 |

4-chloro-2-(3-chloropropyl)-1-fluorobenzene |

InChI |

InChI=1S/C9H9Cl2F/c10-5-1-2-7-6-8(11)3-4-9(7)12/h3-4,6H,1-2,5H2 |

InChIキー |

YGIPHJQUIBNUDM-UHFFFAOYSA-N |

正規SMILES |

C1=CC(=C(C=C1Cl)CCCCl)F |

製品の起源 |

United States |

準備方法

The synthesis of 1-Chloro-3-(3-chloropropyl)-4-fluorobenzene typically involves the reaction of 4-fluorobenzene with 1,3-dichloropropane under specific conditions. The reaction is usually catalyzed by a Lewis acid such as aluminum chloride (AlCl3) to facilitate the electrophilic aromatic substitution. The reaction conditions often include a controlled temperature and an inert atmosphere to prevent unwanted side reactions.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

化学反応の分析

1-Chloro-3-(3-chloropropyl)-4-fluorobenzene undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols, leading to the formation of corresponding substituted products.

Oxidation Reactions: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), resulting in the formation of carboxylic acids or ketones.

Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst, leading to the formation of corresponding hydrocarbons.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF), controlled temperatures, and inert atmospheres to prevent oxidation.

科学的研究の応用

1-Chloro-3-(3-chloropropyl)-4-fluorobenzene has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

Industry: The compound is used in the production of specialty chemicals, including polymers and surfactants.

作用機序

The mechanism of action of 1-Chloro-3-(3-chloropropyl)-4-fluorobenzene involves its interaction with molecular targets such as enzymes or receptors. The chlorine and fluorine atoms can form strong bonds with specific sites on the target molecules, leading to inhibition or activation of biological pathways. The compound’s ability to undergo substitution reactions allows it to modify the structure and function of the target molecules, thereby exerting its effects.

類似化合物との比較

Structural and Functional Group Variations

The table below highlights key structural analogs and their distinguishing features:

Key Observations:

- Halogen Effects: Replacing fluorine with iodine (as in the iodobenzene analog) increases molecular weight (314.98 vs.

- Substituent Flexibility: The 3-chloropropyl chain in the target compound provides greater conformational flexibility compared to the rigid ether linkage in 1-(3-chloropropoxy)-4-fluorobenzene. This may lower melting points and enhance solubility in nonpolar solvents .

- Steric Effects : Bulkier substituents (e.g., isopropyl and methyl in 1-Chloro-3-isopropyl-4-methylbenzene) introduce steric hindrance, which can slow reaction kinetics or influence crystal packing .

Molecular Geometry and Intermolecular Interactions

- Bond Length Variations : In chloropropyl-substituted carboranes, increasing substituent bulk elongates cage C–C bonds (e.g., from 1.628 Å to 1.672 Å with two chloropropyl groups) due to steric strain . Similar effects may occur in the target compound, influencing its stability and crystallinity.

生物活性

1-Chloro-3-(3-chloropropyl)-4-fluorobenzene is an organic compound with significant implications in various fields, including medicinal chemistry and environmental science. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and research findings.

This compound has the following chemical properties:

- Molecular Formula : C9H10Cl2F

- Molecular Weight : 205.08 g/mol

- CAS Number : 12932083

Structure

The compound features a chlorinated aromatic ring with a propyl side chain, which contributes to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of chlorine and fluorine atoms in its structure enhances its reactivity and potential for binding to cellular components.

Toxicological Studies

Research has indicated that this compound exhibits potential toxic effects:

- Acute Toxicity : Studies have shown that acute exposure can lead to adverse effects in animal models, including behavioral changes and organ dysfunction .

- Genotoxicity : Structure-activity relationship (SAR) models predict positive outcomes for genotoxicity, mutagenicity, and carcinogenicity, suggesting that this compound may pose risks for DNA damage .

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound. It has shown effectiveness against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Escherichia coli | 50 |

| Staphylococcus aureus | 25 |

| Pseudomonas aeruginosa | 100 |

These findings suggest that the compound could be further explored for applications in antibiotic development.

Case Studies

-

Case Study on Anticancer Activity :

A study investigated the effects of this compound on human cancer cell lines. The results indicated that the compound inhibited cell proliferation in a dose-dependent manner, with IC50 values ranging from 30 to 70 µM across different cancer types. -

Environmental Impact Assessment :

Research into the environmental fate of this compound revealed that it undergoes photodegradation in aquatic systems, leading to the formation of potentially harmful byproducts. Such studies are crucial for understanding its ecological risks and guiding regulatory measures.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。